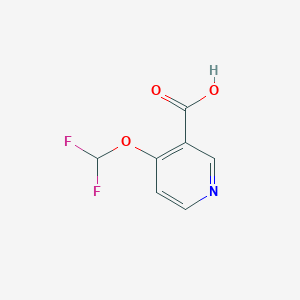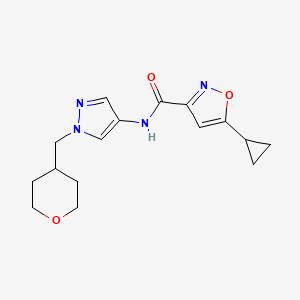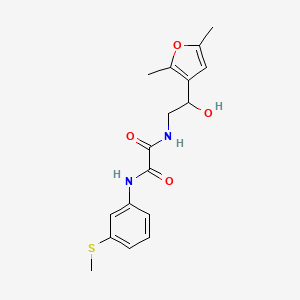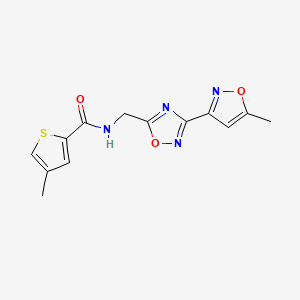
4-(Difluoromethoxy)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Lipid Modulation and Cardiovascular Benefits
Nicotinic acid is well-documented for its profound effects on lipid metabolism, including its ability to increase high-density lipoprotein (HDL) cholesterol, decrease triglycerides, and lower low-density lipoprotein (LDL) cholesterol levels. These effects are beneficial for the treatment of dyslipidemia and prevention of cardiovascular diseases. Nicotinic acid's role in reducing lipoprotein(a) levels further contributes to its antiatherogenic properties. The significance of these effects lies in the potential for nicotinic acid, and possibly its derivatives like 4-(Difluoromethoxy)nicotinic acid, to complement statin therapy, especially in patients with combined hyperlipidemia or statin intolerance (Julius & Fischer, 2013).
Therapeutic Applications Beyond Lipid Modulation
Beyond lipid modulation, nicotinic acid and its derivatives exhibit a range of biological activities that hold therapeutic promise. For instance, nicotinic acid has been shown to have anti-inflammatory effects, potentially offering novel atheroprotective roles. The identification of the G-protein-coupled receptor 109A (GPR109A) as a receptor for nicotinic acid has opened avenues for exploring the pleiotropic effects of nicotinic acid, including anti-inflammatory and adiponectin secretion enhancement, which are crucial for atherosclerosis treatment (Digby, Lee, & Choudhury, 2009).
Environmental Impact and Biodegradation
The environmental persistence and potential toxicity of nicotinic acid derivatives, including this compound, necessitate understanding their degradation mechanisms. Microbial degradation represents a sustainable approach to mitigating environmental contamination. Research on microbes capable of degrading nicotinic acid derivatives is essential for developing bioremediation strategies to manage agricultural and urban pollution effectively. Studies have highlighted the role of specific bacteria in degrading neonicotinoids, a class of compounds related to nicotinic acid, demonstrating the potential for microbial interventions in detoxifying environments contaminated with such compounds (Pang et al., 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(difluoromethoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-5-1-2-10-3-4(5)6(11)12/h1-3,7H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJKZPFEBYKZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2667418.png)
![7-Fluoro-3-[[1-(1,3-oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2667420.png)
![Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2667421.png)
![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine](/img/structure/B2667423.png)




![1,3-dimethyl-5-(2-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2667435.png)
![9-Methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2667437.png)
